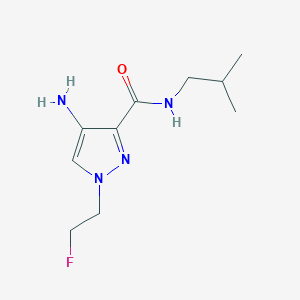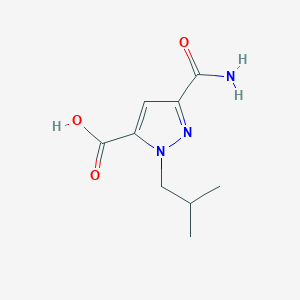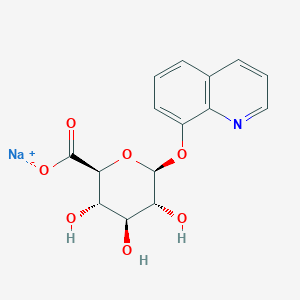![molecular formula C12H6F3N3O B2864532 3-(2-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine CAS No. 339106-65-9](/img/structure/B2864532.png)
3-(2-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine” is a complex organic molecule that contains several functional groups, including a pyridine ring, an isoxazole ring, and a trifluoromethyl group .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds have been synthesized using [3 + 2] cycloaddition reactions . For instance, 2-trifluoromethyl thiazoles have been synthesized via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the pyridine ring might participate in electrophilic substitution reactions, while the isoxazole ring might undergo cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis of Pyridinium Salts
Pyridinium salts are structurally diverse and play a significant role in many natural products and bioactive pharmaceuticals. The compound can be utilized in the synthesis of these salts, which are important for their reactivity and applications in various fields such as materials science and biological systems related to gene delivery .
Anti-Microbial Applications
The pyridinium structure of the compound suggests potential anti-microbial properties. Research indicates that similar structures have been used as anti-microbial agents, which could be explored further with this specific compound .
Anti-Cancer Research
Compounds with pyridinium salts have been investigated for their anti-cancer properties. Given the structural similarity, “3-(2-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine” could be a candidate for developing new anti-cancer agents .
Anti-Malarial Properties
The pyridinium moiety is also associated with anti-malarial activity. This compound could be synthesized and tested for its efficacy against malaria, contributing to the field of anti-malarial drug development .
Anti-Cholinesterase Inhibitors
Pyridinium compounds have been used as anti-cholinesterase inhibitors, which are crucial in treating diseases like Alzheimer’s. Research into the applications of this compound could lead to new treatments for neurodegenerative diseases .
Materials Science
The unique structure of this compound makes it a candidate for creating new materials with specific properties. Its application in materials science could lead to the development of novel materials with potential uses in various industries .
Cycloaddition Reactions
The compound has potential use in [3 + 2] cycloaddition reactions with pyridinium 1,4-zwitterionic thiolates, leading to the synthesis of 2-trifluoromethyl 4,5-disubstituted thiazoles. This reaction is valuable for creating compounds with medicinal and material applications .
Orientations Futures
Propriétés
IUPAC Name |
3-pyridin-2-yl-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3O/c13-12(14,15)7-5-9-10(17-6-7)11(19-18-9)8-3-1-2-4-16-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRUCCMOLLUFBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C3C(=NO2)C=C(C=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2864450.png)

![Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B2864452.png)
![[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2864454.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2864455.png)


![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2864461.png)

![7-Chloro-5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2864465.png)

![2-Cyclopropyl-6-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2864469.png)
![1-Nitro-4-[(phenylsulfonyl)methyl]benzene](/img/structure/B2864470.png)
